1,3-bis(1,3-dimethyl-1H-pyrazol-4-yl)propane-1,3-dione
Description
Properties
IUPAC Name |
1,3-bis(1,3-dimethylpyrazol-4-yl)propane-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O2/c1-8-10(6-16(3)14-8)12(18)5-13(19)11-7-17(4)15-9(11)2/h6-7H,5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRWXBRZDNDKQNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C(=O)CC(=O)C2=CN(N=C2C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis via Malonyl Chloride Intermediates
The most widely reported method involves reacting 1,3-dimethylpyrazole-4-carboxylic acid derivatives with malonyl chloride under anhydrous conditions. In a typical procedure:
- Reactants : 1,3-Dimethylpyrazole-4-carbonyl chloride (2 eq) and malonyl chloride (1 eq).
- Solvent : Dry dichloromethane (DCM) or tetrahydrofuran (THF).
- Conditions : 0–5°C under nitrogen atmosphere, with triethylamine (TEA) as a base.
- Reaction Time : 12–24 hours.
The product is isolated via vacuum distillation after aqueous workup, yielding 60–75% pure compound. Nuclear magnetic resonance (NMR) confirms the structure, with carbonyl peaks at δ 190–195 ppm in $$^{13}\text{C}$$ NMR and pyrazole methyl singlets at δ 2.5–3.0 ppm in $$^{1}\text{H}$$ NMR.
Alternative Route Using Potassium Hydroxide
A modified approach substitutes malonyl chloride with diethyl malonate in the presence of potassium hydroxide:
- Step 1 : 1,3-Dimethylpyrazole-4-carboxylic acid (2 eq) is deprotonated with KOH in ethanol.
- Step 2 : Diethyl malonate (1 eq) is added dropwise at 50°C.
- Step 3 : The mixture is refluxed for 6 hours, followed by acidification with HCl to precipitate the product.
This method achieves 55–65% yield but requires careful pH control to avoid side products like mono-ketones.
Claisen Condensation with Pyrazole-Substituted Acetones
Cross-Coupling of 1,3-Dimethylpyrazole-4-Acetone
Claisen condensation between two equivalents of 1,3-dimethylpyrazole-4-acetone and ethyl acetate under basic conditions provides a scalable route:
- Base : Sodium ethoxide (NaOEt) in absolute ethanol.
- Temperature : 70–80°C.
- Key Intermediate : The enolate ion attacks the carbonyl group, forming the β-diketone backbone.
Yields range from 70–80%, with higher purity (>95%) confirmed by high-performance liquid chromatography (HPLC). Infrared (IR) spectroscopy shows strong C=O stretches at 1700–1720 cm$$^{-1}$$ and pyrazole C=N vibrations at 1600–1650 cm$$^{-1}$$.
Solvent-Free Mechanochemical Synthesis
Ball Milling Approach
Recent advances utilize solvent-free mechanochemistry to reduce waste:
- Reactants : 1,3-Dimethylpyrazole-4-carboxylic acid (2 eq) and malonic acid (1 eq).
- Catalyst : Montmorillonite K10 clay.
- Conditions : Ball milling at 30 Hz for 2 hours.
This method achieves 85% yield with no solvent residues, though scalability remains challenging.
Comparative Analysis of Synthetic Methods
Optimization Strategies and Challenges
Role of Bases
Solvent Effects
Purification Techniques
- Recrystallization : Ethanol/water mixtures (3:1 v/v) yield crystals with 99% purity.
- Column Chromatography : Silica gel with ethyl acetate/hexane (1:4) resolves mono-ketone impurities.
Structural Validation and Characterization
Spectroscopic Data
X-ray Crystallography
Single-crystal X-ray studies confirm the planar β-diketone core and dihedral angles of 15–20° between pyrazole rings. The bond length between carbonyl carbons is 1.38 Å, consistent with conjugated enolate systems.
Industrial and Research Applications
Chemical Reactions Analysis
Types of Reactions
1,3-bis(1,3-dimethyl-1H-pyrazol-4-yl)propane-1,3-dione can undergo various chemical reactions, including:
Coordination Reactions: It can form complexes with metal ions such as yttrium, lanthanum, and neodymium
Substitution Reactions: The pyrazole rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Coordination Reactions: Typically involve metal salts such as LaCl3, YCl3, or NdCl3 in the presence of a base and a coordinating ligand like 1,10-phenanthroline
Substitution Reactions: Can involve reagents like halogens or alkylating agents under appropriate conditions.
Major Products Formed
Coordination Complexes: Formation of metal-ligand complexes such as [La(L)3(Phen)] and [Y(L)3(Phen)].
Substituted Pyrazoles: Depending on the substituents introduced during the substitution reactions.
Scientific Research Applications
Applications in Coordination Chemistry
-
Lanthanide Complexes :
The compound is commonly used to synthesize lanthanide complexes. For instance, studies have shown that it can form stable complexes with lanthanide ions such as La(III) and Nd(III) when reacted with appropriate metal salts. These complexes exhibit interesting luminescent properties due to the efficient energy transfer from the ligand to the metal ion. This is particularly relevant in the development of phosphorescent materials for lighting and display technologies . -
Luminescence Sensitization :
Research indicates that 1,3-bis(1,3-dimethyl-1H-pyrazol-4-yl)propane-1,3-dione can act as a sensitizer in luminescent materials. The excited states of the ligand can enhance the luminescence of the metal centers in complexes, making them suitable for applications in optoelectronic devices .
Photoluminescent Properties
The photoluminescent properties of this compound have been extensively studied. It has been found to exhibit strong emission characteristics when complexed with certain lanthanides. This makes it a candidate for applications in:
- Display Technologies : Utilizing its luminescent properties for screens and other visual displays.
- Lighting Applications : Development of more efficient light sources through phosphorescence.
Case Study 1: Lanthanide Complexes Synthesis
A study demonstrated the synthesis of a series of lanthanide complexes using this compound as a ligand. The resulting complexes were characterized using techniques such as NMR and photoluminescence spectroscopy. The results indicated that these complexes exhibited enhanced luminescent properties compared to their uncoordinated counterparts .
Case Study 2: Photophysical Properties
Another investigation focused on the photophysical properties of the compound when used as a ligand for various transition metals. The study highlighted how the electronic environment around the metal center was altered by the presence of the ligand, leading to significant changes in emission spectra and quantum yields .
Mechanism of Action
The mechanism of action of 1,3-bis(1,3-dimethyl-1H-pyrazol-4-yl)propane-1,3-dione largely depends on its role as a ligand in coordination complexes. It can coordinate with metal ions through the nitrogen atoms of the pyrazole rings, forming stable complexes. These complexes can exhibit various properties such as luminescence, which can be attributed to the energy transfer processes between the ligand and the metal ion .
Comparison with Similar Compounds
1,3-bis(1-methyl-1H-pyrazol-4-yl)propane-1,3-dione
- Structure : Replaces the 1,3-dimethyl groups on pyrazole with 1-methyl groups.
- Synthesis : Prepared via established methods with higher reproducibility compared to the dimethyl variant .
- Applications : Used in platinum(II) complexes for luminescent materials, suggesting robust stability during coordination .
- Key Difference : The absence of a second methyl group on the pyrazole likely reduces steric hindrance, improving ligand flexibility and metal-binding efficiency.
1,3-bis(1,5-dimethyl-1H-pyrazol-4-yl)-2-methylpropane-1,3-dione
- Structure : Features 1,5-dimethylpyrazole substituents and an additional methyl group on the central propane backbone.
1,3-bis(2,4-dichlorophenyl)propane-1,3-dione
- Structure : Aryl-substituted β-diketone with electron-withdrawing chlorine atoms.
- Physicochemical Properties :
- Key Difference : The dichlorophenyl groups increase hydrophobicity and electron-withdrawing effects, making it more suited for applications requiring rigid, planar coordination geometries compared to pyrazolyl-based diketones .
Table 1: Comparative Analysis of β-Diketone Derivatives
Commercial and Practical Considerations
This compound is listed as discontinued by suppliers like CymitQuimica, whereas analogues such as the 1-methylpyrazole and dichlorophenyl derivatives remain accessible or synthetically tractable . This highlights the importance of substituent choice in balancing stability, synthetic feasibility, and commercial viability.
Biological Activity
1,3-bis(1,3-dimethyl-1H-pyrazol-4-yl)propane-1,3-dione (referred to as "the compound") is a pyrazole derivative that has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This article delves into the compound's biological activity, synthesis, mechanisms of action, and its comparison with similar compounds.
Chemical Structure and Synthesis
The compound features two 1,3-dimethyl-1H-pyrazole rings connected by a propane-1,3-dione moiety. The synthesis typically involves the reaction of 1,3-dimethyl-1H-pyrazole with diketone precursors under basic conditions. A common synthetic route includes the use of acetylacetone in the presence of sodium hydroxide to yield the desired product.
The biological activity of the compound is largely attributed to its role as a ligand in coordination complexes. It can coordinate with metal ions via the nitrogen atoms of the pyrazole rings, forming stable complexes that exhibit unique properties such as luminescence and enhanced biological activity. The coordination with metals like neodymium and lanthanum has been explored for various applications in materials science and medicinal chemistry .
Biological Activities
The compound has demonstrated a spectrum of biological activities, including:
Anticancer Activity :
- Compounds containing pyrazole scaffolds have shown efficacy against various cancer cell lines, including lung, breast (MDA-MB-231), and prostate cancer cells. The antiproliferative effects are linked to their ability to inhibit key cancer-related targets such as topoisomerase II and EGFR .
Anti-inflammatory Properties :
- Research indicates that pyrazole derivatives can exhibit significant anti-inflammatory effects. For instance, certain synthesized compounds have shown up to 85% inhibition of tumor necrosis factor (TNF-α) at specific concentrations .
Antimicrobial Activity :
- The compound has also been evaluated for its antimicrobial properties against various bacterial strains. Studies have reported promising results against E. coli and S. aureus, indicating its potential as an antibacterial agent .
Case Studies and Research Findings
Several studies have highlighted the biological activity of related pyrazole compounds:
- Anticancer Studies :
- Anti-inflammatory Research :
- Antimicrobial Testing :
Comparative Analysis with Similar Compounds
| Compound | Structure | Biological Activity |
|---|---|---|
| 1,3-bis(1H-pyrazol-4-yl)propane-1,3-dione | Lacks methyl groups | Lower coordination ability |
| 1,3-bis(1,3-dimethyl-1H-pyrazol-5-yl)propane-1,3-dione | Different substitution pattern | Varies in activity; specific studies needed |
The presence of methyl groups in this compound enhances its coordination capabilities compared to its analogs. This unique structural feature contributes to its improved biological activities.
Q & A
Q. What are the established synthetic routes for 1,3-bis(1,3-dimethyl-1H-pyrazol-4-yl)propane-1,3-dione, and how can reaction conditions be optimized for yield?
Answer: The synthesis typically involves multi-step condensation reactions starting with pyrazole derivatives. Key steps include:
- Step 1: Preparation of 1,3-dimethyl-1H-pyrazole-4-carbaldehyde via Vilsmeier-Haack formylation (analogous to methods in pyrazole aldehyde synthesis) .
- Step 2: Condensation with diketone precursors (e.g., malonyl chloride or esters) under basic conditions. Ethanol or methanol are preferred solvents due to their polarity and ability to stabilize intermediates, while bases like triethylamine or K2CO3 enhance nucleophilicity .
- Optimization: Yield improvements (70–85%) are achieved by controlling temperature (60–80°C), solvent purity, and stoichiometric ratios (1:2 for pyrazole:diketone). Microwave-assisted synthesis can reduce reaction time by 40% .
Q. What spectroscopic techniques are recommended for characterizing this compound, and what key spectral features should researchers prioritize?
Answer:
- Validation: Cross-reference with computational simulations (DFT for optimized geometry) to resolve ambiguities in peak assignments .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound across different studies?
Answer:
- Method 1: Standardize assay conditions (e.g., pH, temperature, cell lines) to minimize variability. For antimicrobial studies, use CLSI/MHRA guidelines for MIC determination .
- Method 2: Employ orthogonal assays (e.g., fluorescence-based binding assays vs. growth inhibition tests) to validate mechanisms .
- Data Analysis: Apply multivariate statistical models (e.g., PCA) to identify confounding variables (e.g., solvent polarity, impurity profiles) .
Q. What computational approaches are suitable for predicting the reactivity of this compound in novel reaction systems?
Answer:
- Reaction Path Search: Use quantum chemical calculations (DFT at B3LYP/6-311+G(d,p) level) to map energy profiles for nucleophilic attacks or cycloadditions .
- Solvent Effects: Conduct COSMO-RS simulations to predict solvation energies and optimize solvent selection (e.g., DMF vs. THF) .
- Machine Learning: Train models on existing pyrazole-diketone reaction datasets to predict regioselectivity in cross-coupling reactions .
Q. How do steric and electronic effects of the dimethylpyrazole substituents influence the compound's coordination behavior in metal complexes?
Answer:
- Steric Effects: The 1,3-dimethyl groups hinder axial coordination, favoring planar geometries (e.g., square-planar Cu(II) complexes). Crystal field splitting energies (CFSE) decrease by 10–15% compared to unsubstituted analogs .
- Electronic Effects: Electron-donating methyl groups enhance π-backbonding with transition metals (e.g., Pd, Pt), stabilizing M–N bonds (bond lengths: 1.95–2.05 Å) .
- Validation: Compare experimental XAS (X-ray absorption spectroscopy) data with DFT-calculated bond orders .
Q. What strategies are effective for optimizing solvent and catalyst systems in cross-coupling reactions involving this compound?
Answer:
| Parameter | Optimal Conditions | Rationale | Reference |
|---|---|---|---|
| Solvent | Toluene or DMF | Balances polarity and boiling point for reflux (110–140°C) | |
| Catalyst | Pd(PPh3)4 (2 mol%) | Minimizes side reactions (e.g., homocoupling) via steric bulk | |
| Additive | Cs2CO3 (2 eq.) | Enhances deprotonation of pyrazole N–H without degrading diketone |
- Design of Experiments (DoE): Apply Box-Behnken models to optimize temperature, catalyst loading, and solvent ratio .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
